molecular formula C8H7Br2IO B13459075 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene

Cat. No.: B13459075
M. Wt: 405.85 g/mol
InChI Key: NGPVZFFUXOAVNG-UHFFFAOYSA-N
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Description

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene is a polyhalogenated aromatic compound with the molecular formula BrC₈H₇Br₂IO and a molecular weight of 405.86 g/mol (CAS: 2091526-35-9) . Its structure features a bromine atom at position 5, a bromomethyl group at position 1, an iodine atom at position 2, and a methoxy group at position 3. This unique arrangement of substituents confers distinct reactivity, making it a versatile intermediate in organometallic chemistry and aromatic polymer synthesis. The presence of both bromine and iodine allows for selective cross-coupling reactions, while the bromomethyl group offers a site for nucleophilic substitution or further functionalization .

Properties

Molecular Formula

C8H7Br2IO

Molecular Weight

405.85 g/mol

IUPAC Name

5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene

InChI

InChI=1S/C8H7Br2IO/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3H,4H2,1H3

InChI Key

NGPVZFFUXOAVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a methoxy-substituted benzene ring, followed by iodination and further bromomethylation. The reaction conditions often require the use of bromine or iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Applications/Reactivity Reference
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene BrC₈H₇Br₂IO 405.86 Br (5), BrCH₂ (1), I (2), OMe (3) Bromomethyl, Iodo, Methoxy Organometallic synthesis, polymer intermediates
5-Bromo-2-iodo-1,3-dimethylbenzene C₈H₈BrI 296.96 Br (5), I (2), Me (1, 3) Methyl Aromatic conductive polymers
5-Bromo-1-(4-methylphenyl)pentan-1-one (1j) C₁₂H₁₅BrO 255.15 Br (5), ketone (1), p-methylPh Ketone, Aryl Synthetic intermediates

Physical Properties and Stability

  • Molecular Weight and Bulk: The target compound’s higher molecular weight (405.86 vs. 296.96 g/mol for the dimethyl analog) reflects its additional bromine and methoxy substituents. This bulk may reduce solubility in nonpolar solvents compared to the dimethyl derivative .
  • The target compound’s bromomethyl and methoxy groups may introduce steric hindrance, altering crystal packing .

Organometallic Chemistry

The iodine in 5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene facilitates oxidative addition with transition metals (e.g., palladium), enabling catalytic cross-coupling reactions. This property is shared with 5-bromo-2-iodo-1,3-dimethylbenzene but enhanced in the target compound due to the bromomethyl group’s versatility .

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